2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid
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Overview
Description
2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a phenyl group attached to an imidazo[1,5-a]pyridine ring, which is further connected to a malonic acid moiety. The presence of multiple functional groups makes it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives, which are structurally similar to this compound, have been reported to possess a broad spectrum of biological activity and can be used as antibacterial, antifungal, antiviral, and anti-inflammatory drugs .
Mode of Action
It is known that similar compounds, such as imidazo[1,2-a]pyridine derivatives, interact with their targets through various mechanisms, including blocking γ-aminobutyric acid receptors .
Biochemical Pathways
Related compounds, such as imidazo[1,2-a]pyridine derivatives, have been proposed for the treatment of cancer, cardiovascular diseases, and alzheimer’s disease , suggesting that they may affect a variety of biochemical pathways.
Result of Action
Related compounds have been shown to have a broad spectrum of biological activity, suggesting that this compound may also have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid typically involves a multi-step process. One common approach is the condensation reaction between 3-phenylimidazo[1,5-a]pyridine and malonic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as p-toluenesulfonic acid, and under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Advanced techniques like microwave-assisted synthesis can also be employed to enhance reaction rates and improve yield.
Chemical Reactions Analysis
Types of Reactions: 2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural complexity allows it to interact with biological targets in a specific manner.
Medicine: In the medical field, derivatives of this compound are being explored for their therapeutic properties. They may have applications in the development of new drugs for treating various diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it suitable for a wide range of applications.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine derivatives
Malonic acid derivatives
Phenyl-substituted heterocycles
Uniqueness: 2-((3-Phenylimidazo[1,5-a]pyridin-1-yl)methylene)malonic acid stands out due to its unique combination of functional groups and its ability to undergo diverse chemical reactions. This makes it more versatile compared to other similar compounds, which may lack one or more of these features.
Properties
IUPAC Name |
2-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methylidene]propanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-16(21)12(17(22)23)10-13-14-8-4-5-9-19(14)15(18-13)11-6-2-1-3-7-11/h1-10H,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPDMHYFTZGQUJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C=C(C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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